molecular formula C21H25N3O4S B2989961 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1091438-91-3

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2989961
CAS No.: 1091438-91-3
M. Wt: 415.51
InChI Key: PWSIEUWFOQDGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a sulfonamide group. The substituents include a dimethylaminoethyl chain and a 1-methylindole moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-23(2)19(17-14-24(3)18-7-5-4-6-16(17)18)13-22-29(25,26)15-8-9-20-21(12-15)28-11-10-27-20/h4-9,12,14,19,22H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSIEUWFOQDGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Chemical Formula C18H26N4O2
Molecular Weight 330.42464 g/mol
IUPAC Name N-[(2R)-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(propan-2-yl)ethanediamide
SMILES CC(C)NC(=O)C(=O)NCC(N(C)C)c1cn(C)c2ccccc12

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the indole structure exhibit significant antimicrobial properties. For instance, derivatives of indole have shown activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . In particular, certain synthesized compounds displayed minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating potent antibacterial effects .

Anticancer Activity

The biological evaluation of this compound also highlighted its potential anticancer properties. Several studies have reported that indole derivatives can inhibit the proliferation of various cancer cell lines. For example, specific compounds demonstrated IC50 values in the early micromolar range (less than 10 μM), showing selective cytotoxicity towards rapidly dividing cancer cells compared to non-tumor cells .

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some studies suggest that these compounds may inhibit key enzymes or receptors involved in cell growth and survival pathways. The detailed molecular docking studies indicate a strong binding affinity to certain proteins associated with cancer cell proliferation .

Study 1: Antimicrobial Evaluation

A study conducted on various indole derivatives assessed their activity against both Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against Staphylococcus epidermidis , they were inactive against Escherichia coli . This specificity suggests a targeted action mechanism that could be beneficial in clinical applications .

Study 2: Anticancer Properties

In another research effort, a series of indole-based compounds were tested for their antiproliferative effects on different cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The findings revealed that certain derivatives significantly inhibited cell growth, with notable selectivity for cancerous cells over normal fibroblasts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Yield/Approach
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxine - Sulfonamide
- Dimethylaminoethyl chain
- 1-Methylindole
Not explicitly stated (inferred CNS/kinase) Not provided
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73) 2,3-Dihydrobenzo[b][1,4]dioxine - Sulfonamide
- Thiophene-pyridin-isoindolinone
Inhibitor of perforin-mediated lysis 78% (General Procedure B)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16) 2,3-Dihydrobenzo[b][1,4]dioxine - Methoxybenzylamine Antiviral (Venezuelan equine encephalitis) Not specified (HPLC-purified)
N-(2-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 2,3-Dihydrobenzo[b][1,4]dioxine - Sulfonamide
- 2-Methoxyphenyl
Not explicitly stated Not provided
N-(1-(2-(dimethylamino)ethyl)-3-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide Benzenesulfonamide - Dimethylaminoethyl
- Pyrrolopyridine
- Benzoxazine
Not explicitly stated (likely kinase-targeted) Not specified

Structural and Functional Insights

Core Modifications: The target compound and 73 share the 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide core, but 73 replaces the indole and dimethylamino groups with a thiophene-pyridin-isoindolinone system. This substitution likely alters target specificity, as 73 inhibits perforin-mediated lysis, a mechanism distinct from typical CNS targets . Compound 16 retains the dihydrobenzo core but replaces sulfonamide with a methoxybenzylamine group, demonstrating antiviral activity. This highlights the role of substituents in directing biological function.

Role of Sulfonamide: Sulfonamide-containing compounds (target compound, 73, ) may exhibit enhanced binding to enzymes or receptors via hydrogen bonding.

Dimethylaminoethyl Chain: The dimethylaminoethyl group in the target compound and ’s pyrrolopyridine derivative suggests improved solubility and membrane permeability. This feature is critical for compounds targeting intracellular enzymes or CNS receptors .

Indole vs. Heterocyclic Replacements :

  • The 1-methylindole group in the target compound may engage in hydrophobic interactions, whereas 73 ’s thiophene-pyridin moiety could enhance π-stacking with aromatic residues in perforin .

Notes and Limitations

  • Direct comparative studies between the target compound and analogs are absent in the evidence. Conclusions are inferred from structural and functional parallels.
  • Further research is needed to validate binding affinities, pharmacokinetics, and mechanistic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.